molecular formula C2HBr2ClO B156397 Chlorodibromoacetaldehyde CAS No. 64316-11-6

Chlorodibromoacetaldehyde

Cat. No. B156397
CAS RN: 64316-11-6
M. Wt: 236.29 g/mol
InChI Key: SFWAQPWRFZOPKA-UHFFFAOYSA-N
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Description

Chlorodibromoacetaldehyde is not directly mentioned in the provided papers; however, the related compound chloroacetaldehyde is extensively studied. Chloroacetaldehyde is a metabolite of several industrial chemicals and pharmaceuticals, such as vinyl chloride and cyclophosphamide, and has been shown to have mutagenic and toxic effects . It is also a reactive compound that can form stable intermediates and adducts with biological molecules .

Synthesis Analysis

Chloroacetaldehyde has been identified as a urinary metabolite of cyclophosphamide in rats, indicating its formation during metabolic processes . Additionally, trichloroacetaldehyde, a related compound, can be carbonylated in concentrated sulfuric acid to produce dioxolanones, demonstrating a method of synthesizing derivatives of chloroacetaldehyde .

Molecular Structure Analysis

The molecular structure of chloroacetaldehyde reaction products has been elucidated using PMR spectroscopy, which revealed the formation of a -CH2CH/OH/- bridge between nitrogen atoms in nucleosides . The structure of trichloroacetaldehyde modified oligonucleotides has also been characterized using HPLC, MS, and NMR spectroscopy .

Chemical Reactions Analysis

Chloroacetaldehyde reacts with nucleosides to form stable intermediates and etheno derivatives, which can further undergo dehydration . It also forms interstrand cross-links in DNA, which can be detected by changes in ethidium bromide fluorescence . The compound has been shown to inhibit DNA synthesis in animal cells and to induce errors during in vitro DNA synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetaldehyde are inferred from its reactivity and stability. It forms relatively stable hydrated etheno derivatives under physiological conditions, which then slowly convert to ethenocytosine and ethenoadenine . The reactivity of nucleoside residues is suppressed in double-stranded polymers compared to single-stranded ones . Chloroacetaldehyde is also a potent inhibitor of DNA synthesis, affecting the average chain length of DNA made in its presence .

Scientific Research Applications

Analysis and Stability in Drinking Water

Chlorodibromoacetaldehyde, among other haloacetaldehydes, has been identified and analyzed in drinking water. The stability of these compounds in water depends on factors such as solvent, pH, temperature, and storage conditions. The presence and speciation of chlorodibromoacetaldehyde in drinking water are influenced by various parameters like water composition and treatment processes (Koudjonou & Lebel, 2006).

Reactivity with DNA

Chloroacetaldehyde, a related compound, demonstrates reactivity with Z-DNA, specifically reacting with adenine residues but not with cytosine residues. This specificity allows for mapping at the nucleotide level, indicating a potential application in DNA research and genetic studies (Vogt et al., 1988).

Influence on DNA Synthesis

Research has shown that chloroacetaldehyde impacts DNA synthesis. It reacts with DNA-like polymers to form adducts, leading to a decreased ability of these polymers to direct DNA synthesis. This finding suggests implications for understanding DNA damage and mutation processes, particularly in the context of carcinogens like vinyl chloride (Hall et al., 1981).

Molecular Structure and Conformation

The molecular structure and conformation of chloroacetaldehyde have been extensively studied using gas-phase electron diffraction. This research provides insights into the molecular behavior of chloroacetaldehyde, which can be crucial in understanding its reactivity and interactions with other compounds (Dyngeseth et al., 1983).

Removal and Treatment in Wastewater

Chloroacetaldehyde, being a refractory toxic compound in petrochemical wastewater, poses environmental challenges. Research into using zero valent iron enhanced hydrolytic acidification technology has shown promise in addressing this issue. This method has proven effective in detoxifying chloroacetaldehyde, indicating potential for environmental remediation applications (Tian et al., 2020).

properties

IUPAC Name

2,2-dibromo-2-chloroacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBr2ClO/c3-2(4,5)1-6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWAQPWRFZOPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(Cl)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBr2ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021531
Record name Chlorodibromoacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorodibromoacetaldehyde

CAS RN

64316-11-6
Record name Acetaldehyde, 2,2-dibromo-2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064316116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
BK Koudjonou, GL LeBel - Chemosphere, 2006 - Elsevier
… detected in chromatograms of drinking water extracts obtained from several studies and tentatively identified as bromodichloroacetaldehyde (BDCA) and chlorodibromoacetaldehyde (…
Number of citations: 69 www.sciencedirect.com
DW LIPP - 1977 - search.proquest.com
… Bromal, bromodichloroacetaldehyde, and chlorodibromoacetaldehyde copolymerized with chloral and the copolymers were insoluble semicrystalline and resembled isotactic …
Number of citations: 5 search.proquest.com
B Koudjonou, GL LeBel, L Dabeka - Chemosphere, 2008 - Elsevier
… Standards of other HAs including bromochloroacetaldehyde (BCA), dibromoacetaldehyde (DBA), bromodichloroacetaldehyde (BDCA) and chlorodibromoacetaldehyde (CDBA) have …
Number of citations: 73 www.sciencedirect.com
RW Campbell - 1980 - search.proquest.com
… Chlorodibromoacetaldehyde and bromodichioroacetaldehyde were first reported in 1882. They were synthesized by the bromination of chioroacetaldehyde and dichloroacetaldehyde, …
Number of citations: 6 search.proquest.com
P Kubisa, I Negulescu, K Hatada, D Lipp, J Starr… - … of Heterocycles (Ring …, 1977 - Elsevier
… Dichlorobromoacetaldehyde and chlorodibromoacetaldehyde were synthesized and polymerized to what are completely insoluble and apparently isotactic polymers. …
Number of citations: 19 www.sciencedirect.com
Y Xie, DA Reckhow - … in Water TreatmentThe Chemistry of Their …, 2017 - taylorfrancis.com
The aqueous stability of three brominated trihaloacetaldehydes (THAs), bromodichloroacetaldehyde, chlorodibromoacetaldehyde, and tribromoacetaldehyde, was studied. All three …
Number of citations: 17 www.taylorfrancis.com
KL Linge, JW Blythe, F Busetti, P Blair… - Separation and …, 2013 - Elsevier
A suite of 34 disinfection by-products (DBPs), including eight halomethanes, nine haloacetic acids, six haloacetonitriles, six haloaldehydes, four haloketones and the halonitromethane …
Number of citations: 54 www.sciencedirect.com
O Laflamme, JB Sérodes, S Simard, C Legay, C Dorea… - Chemosphere, 2020 - Elsevier
The occurrence and the fate of 18 ozonation by-products (OBPs) (17 different aldehydes and bromate) were studied over one year in two Canadian drinking water systems. This is the …
Number of citations: 15 www.sciencedirect.com
P Kubisa, K Neeld, J Starr, O Vogl - Polymer, 1980 - Elsevier
… de and chlorodibromoacetaldehyde were also prepared by two synthetic methods 95'96. The … A better way for the preparation of chlorodibromoacetaldehyde was the bromination of …
Number of citations: 61 www.sciencedirect.com
YH Chuang, DL McCurry, H Tung… - … Science & Technology, 2015 - ACS Publications
In vitro bioassays have indicated that haloacetamides and haloacetaldehydes exhibit the highest cytotoxicity among DBP classes. Previous research has focused on their potential …
Number of citations: 85 pubs.acs.org

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